methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate
Description
Properties
Molecular Formula |
C19H19N3O6S |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H19N3O6S/c1-26-14-6-4-5-13-11(14)7-8-22(13)10-15(23)21-19-20-12(9-16(24)27-2)17(29-19)18(25)28-3/h4-8H,9-10H2,1-3H3,(H,20,21,23) |
InChI Key |
OXWGZKILSGYAFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=NC(=C(S3)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
-
Starting material : Methyl 2-aminothiazole-5-carboxylate (10 mmol) reacts with di-tert-butyl carbonate (12 mmol) in tetrahydrofuran (THF) under reflux.
-
Catalyst : 4-Dimethylaminopyridine (DMAP, 0.66 mmol) facilitates the reaction.
-
Temperature : Reflux at 66°C for 10 hours under nitrogen atmosphere.
-
Workup : The product is crystallized from ethanol, yielding a planar thiazole ring confirmed by X-ray diffraction.
Table 1: Key Parameters for Thiazole Core Synthesis
| Parameter | Value |
|---|---|
| Yield | 74–82% |
| Purity (HPLC) | >95% |
| Characteristic IR bands | 1569 cm (C=N stretch) |
Preparation of the 4-Methoxyindole Acetyl Moiety
The 4-methoxyindole component is synthesized via Fischer indole synthesis, followed by acetylation.
Fischer Indole Synthesis
Optimization Challenges
-
Regioselectivity : Ensuring substitution at the 1-position of indole requires careful temperature control (0–5°C).
-
Side reactions : Over-acetylation is mitigated by stoichiometric control (1.1 equiv acetyl chloride).
Coupling of Thiazole and Indole Components
The thiazole and indole moieties are coupled via amide bond formation using carbodiimide-based reagents.
Amide Coupling Protocol
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.
-
Stoichiometry : 1.2 equiv indole acetyl chloride relative to thiazole amine.
-
Reaction time : 12–16 hours at room temperature.
Table 2: Coupling Reaction Outcomes
| Parameter | Value |
|---|---|
| Conversion rate | 85–90% |
| Isolated yield | 68–75% |
| Purity (NMR) | >90% |
Introduction of the Methoxy-2-Oxoethyl Side Chain
The 4-(2-methoxy-2-oxoethyl) group is introduced via alkylation of the thiazole intermediate.
Alkylation Procedure
-
Reagent : Methyl acrylate (1.5 equiv) in the presence of potassium carbonate (KCO) in dimethylformamide (DMF).
-
Temperature : 60°C for 6 hours.
-
Workup : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Final Esterification and Purification
The carboxylate group at position 5 of the thiazole is methylated using methanol under acidic conditions.
Esterification Conditions
-
Reagent : Thionyl chloride (SOCl) in methanol.
-
Reaction time : 4 hours at reflux.
-
Yield : 80–85% after recrystallization from ethanol.
Analytical Characterization
The final product is characterized via spectroscopic and chromatographic methods:
Spectral Data
Chromatographic Purity
-
HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
Low Coupling Efficiency
-
Cause : Steric hindrance from the thiazole ring.
-
Solution : Use of HOBt as an additive to enhance reactivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole and thiazole rings can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several synthesized derivatives (Table 1):
Table 1: Structural Comparison of Thiazole-Indole Derivatives
Key Observations :
Contrasts :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
Methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of an indole moiety and a thiazole ring, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 417.4 g/mol. The structural complexity allows for various interactions with biological targets, making it a subject of interest in pharmacological studies .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell growth through mechanisms such as modulation of tubulin polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells .
- Antiviral Properties : The compound has demonstrated potential antiviral effects by interacting with specific viral proteins or receptors, thereby inhibiting viral replication .
- Antimicrobial Activity : In vitro studies have indicated that the compound possesses significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. Its efficacy is often compared to standard antibiotics .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Modulation : The compound may modulate the activity of specific enzymes involved in metabolic pathways or cellular signaling.
- Receptor Interaction : The indole moiety can bind to various receptors, influencing their activity and leading to downstream effects on cellular functions .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Indole-thiazole coupling : Reacting 4-methoxyindole derivatives with thiazole precursors via acetyl linkage under reflux with acetic acid and sodium acetate (common in heterocyclic condensations) .
- Esterification : Introducing the methoxy-oxoethyl group using chloroacetic acid or similar reagents in the presence of sodium acetate .
Optimization strategies :
Basic: What analytical methods validate the compound’s structure and purity?
Answer:
- Spectroscopic characterization :
- Elemental analysis : Match experimental vs. calculated C/H/N/S percentages to confirm purity (>95%) .
- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological targets?
Answer:
- Core modifications : Synthesize analogs with varied substituents (e.g., halogenated indoles, alkylated thiazoles) to assess bioactivity changes .
- Docking studies : Use software like AutoDock to model interactions with enzymes (e.g., kinases) or receptors, guided by structural analogs with known binding modes (e.g., indole-thiazole hybrids) .
- In vitro assays : Test inhibition of cancer cell proliferation (MTT assay) or antimicrobial activity (MIC determination), comparing results with control compounds .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peaks overlapping with methoxy/amide signals in NMR .
- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals (e.g., overlapping thiazole and indole protons) .
- X-ray crystallography : Resolve absolute configuration disputes by growing single crystals (if feasible) and comparing with reported analogs .
Advanced: What computational approaches predict metabolic stability and toxicity?
Answer:
- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate:
- MD simulations : Model interactions with cytochrome P450 enzymes to predict oxidation pathways .
Advanced: How to address low yields in the final coupling step?
Answer:
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for acetyl-indole coupling, optimizing solvent polarity (DMF > THF) .
- Microwave-assisted synthesis : Reduce reaction time (from 5 hours to 30 minutes) and improve yield by 15–20% .
- Protecting groups : Temporarily protect reactive sites (e.g., indole NH with Boc) to prevent side reactions .
Advanced: How to translate in vitro bioactivity to in vivo models effectively?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodents using LC-MS/MS .
- Dose optimization : Start with 10 mg/kg (based on IC₅₀ values) and adjust for toxicity (e.g., liver enzyme assays) .
- Formulation : Use PEGylated nanoparticles to enhance solubility and target tissue delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
